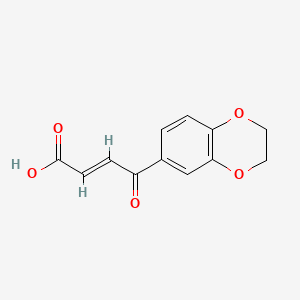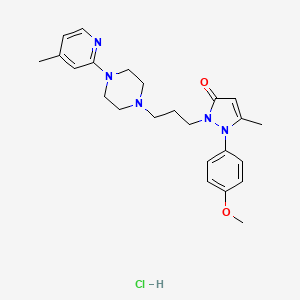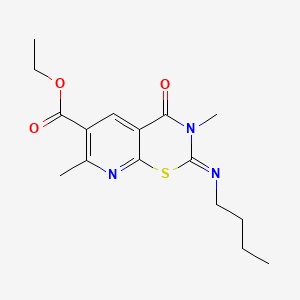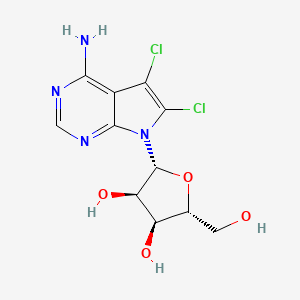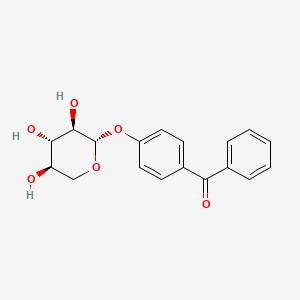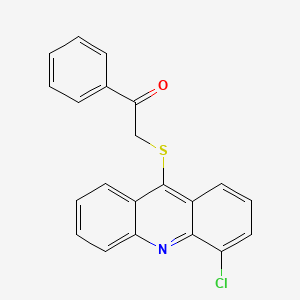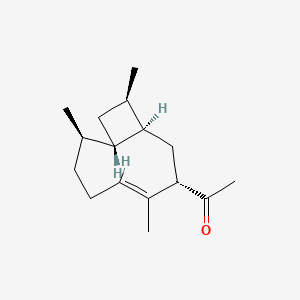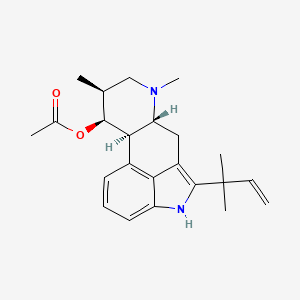
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate is a chemical compound with the molecular formula C12H26N2O4S and a molecular weight of 294.41 g/mol . This compound is known for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate involves several steps. The primary synthetic route includes the reaction of trimethylamine with 2-chloroethanol to form 2-hydroxyethyl(trimethyl)ammonium chloride. This intermediate is then reacted with N-acetyl-L-methionine under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical studies to understand cellular processes and enzyme functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate can be compared with other similar compounds such as:
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate: This compound has a similar structure but differs in the stereochemistry of the methionine moiety.
2-Hydroxyethyl(trimethyl)ammonium chloride: This intermediate compound is used in the synthesis of the final product. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications.
Eigenschaften
CAS-Nummer |
94160-03-9 |
|---|---|
Molekularformel |
C12H26N2O4S |
Molekulargewicht |
294.41 g/mol |
IUPAC-Name |
(2S)-2-acetamido-4-methylsulfanylbutanoate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H13NO3S.C5H14NO/c1-5(9)8-6(7(10)11)3-4-12-2;1-6(2,3)4-5-7/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11);7H,4-5H2,1-3H3/q;+1/p-1/t6-;/m0./s1 |
InChI-Schlüssel |
OTKITTZBFOVAMQ-RGMNGODLSA-M |
Isomerische SMILES |
CC(=O)N[C@@H](CCSC)C(=O)[O-].C[N+](C)(C)CCO |
Kanonische SMILES |
CC(=O)NC(CCSC)C(=O)[O-].C[N+](C)(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol](/img/structure/B12714242.png)

![3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12714264.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide](/img/structure/B12714270.png)
